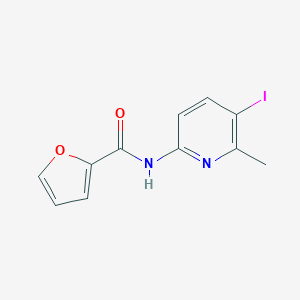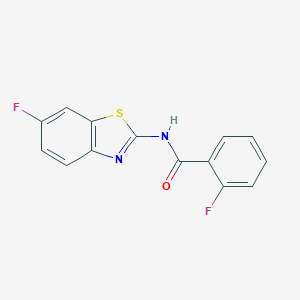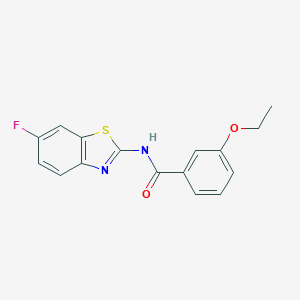
N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is commonly referred to as IMFA and is a member of the pyridine-based furan carboxamide family. IMFA has been shown to have promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of IMFA is still under investigation. However, research has shown that IMFA inhibits the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. IMFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
IMFA has been shown to have various biochemical and physiological effects. Research has shown that IMFA can reduce inflammation by decreasing the levels of pro-inflammatory cytokines and chemokines. Additionally, IMFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IMFA has also been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IMFA in lab experiments is its unique structure, which allows for the study of its potential therapeutic applications. Additionally, IMFA has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using IMFA in lab experiments is its high cost, which can limit its availability for researchers.
Direcciones Futuras
There are several future directions for the study of IMFA. One potential direction is the development of IMFA-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of IMFA and its potential therapeutic applications. Another potential direction is the development of IMFA-based drugs for the treatment of viral infections such as hepatitis C. Overall, the study of IMFA has the potential to lead to the development of new and innovative therapies for various diseases.
Métodos De Síntesis
The synthesis of IMFA involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing IMFA is through the reaction of 2-acetyl-5-iodo-6-methylpyridine with furan-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
IMFA has been extensively studied for its potential therapeutic applications. Research has shown that IMFA has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, IMFA has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer. IMFA has also been studied for its anti-viral properties, particularly against the hepatitis C virus.
Propiedades
Fórmula molecular |
C11H9IN2O2 |
|---|---|
Peso molecular |
328.11 g/mol |
Nombre IUPAC |
N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
PIYIMGSSMRXUCK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)I |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251434.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251435.png)
![2-(4-bromophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251436.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251440.png)
![2-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251441.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B251442.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B251447.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251448.png)


